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Introduction

G protein-coupled receptor 35 (GPR35) is a receptor that has garnered significant interest as a

therapeutic target for various conditions, including inflammatory bowel disease, metabolic

disorders, and cancer.[1][2] Understanding its signaling mechanisms is crucial for the

development of novel therapeutics. GPR35 is known to couple to multiple G protein families,

primarily Gαi/o, Gα12/13, and Gαs, and can also signal through β-arrestin pathways.[2][3][4][5]

This pleiotropic signaling profile necessitates a multi-assay approach to fully characterize the

activation and pharmacology of GPR35 agonists and antagonists. These application notes

provide an overview and detailed protocols for key assays used to measure GPR35 activation.

1. [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a classic functional assay that directly measures the

activation of G proteins upon agonist stimulation of a GPCR.[6] It quantifies the exchange of

GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[7] This assay is

highly valuable as it measures an event proximal to receptor activation, minimizing signal

amplification that can occur in downstream assays.[8] It is particularly effective for receptors

coupled to the abundant Gi/o family of G proteins but can be adapted for other G protein

subtypes, for instance, by using specific antibodies to capture Gα subunits of interest.[9][10]

Key Applications:

Determine the potency (EC₅₀) and efficacy (Emax) of agonists.[6]
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Differentiate between full, partial, and inverse agonists.[7][11]

Quantify the affinity (pA₂) of competitive antagonists.[11]

2. Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET is a powerful, cell-based assay that measures protein-protein interactions in real-time.

[12] For GPR35 signaling, BRET can be configured to monitor several key activation events:

G Protein Activation: By fusing a BRET donor (e.g., Renilla Luciferase, RLuc) to a Gα

subunit and an acceptor (e.g., YFP) to a Gγ subunit, the dissociation of the heterotrimer

upon activation can be measured as a decrease in BRET signal. Alternatively, a BRET

sensor that detects free Gβγ dimers can be used.[12][13] BRET-based biosensors have

been successfully used to profile GPR35 agonist responses across a wide range of G

protein subtypes.[14]

β-Arrestin Recruitment: This is a common and robust BRET assay where the BRET donor is

fused to GPR35 and the acceptor is fused to β-arrestin-2.[15] Agonist-induced recruitment of

β-arrestin to the receptor brings the donor and acceptor into proximity, resulting in an

increased BRET signal.[5]

Key Applications:

Real-time kinetic analysis of G protein activation or β-arrestin recruitment in living cells.

Screening for biased agonists that preferentially activate G protein or β-arrestin pathways.

High-throughput screening of compound libraries.[5]

3. Downstream Second Messenger Assays

Measuring the accumulation or inhibition of downstream second messengers provides a

functional readout of specific G protein signaling pathways.

cAMP Assays: This assay is used to probe GPR35 coupling to Gαs or Gαi.

Gαs Pathway: Activation leads to adenylyl cyclase stimulation and an increase in

intracellular cyclic AMP (cAMP).[16][17]
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Gαi Pathway: Activation inhibits adenylyl cyclase. This is typically measured as a decrease

in forskolin-stimulated cAMP levels.[18]

Calcium Mobilization Assays: While GPR35 does not primarily couple to Gαq, this assay can

be adapted by co-expressing a promiscuous G protein, such as Gα16.[19] Gα16 can couple

to a wide range of GPCRs and transduce the signal through the phospholipase C pathway,

leading to a measurable release of intracellular calcium.[19][20] This approach is widely used

in high-throughput screening to identify GPR35 agonists.[21]

Key Applications:

Confirming coupling to specific G protein pathways (Gαs/Gαi).

High-throughput screening for agonists, particularly with the calcium mobilization assay.[20]

Characterizing the functional consequences of receptor activation.
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Caption: Overview of GPR35 signaling pathways.

Quantitative Data Summary
The following tables summarize the potency of various agonists at human and rat GPR35 as

determined by different functional assays.

Table 1: Agonist Potency at Human GPR35

Agonist Assay Type EC₅₀ Reference

Lodoxamide Lipid Accumulation 17 nM [22]

Pamoic Acid β-Arrestin-2 BRET 51 nM [10]

Zaprinast Calcium Mobilization 840 nM [20]

Compound 10 β-Arrestin-2 BRET 1,380 nM (1.38 µM) [5]

Compound 3 β-Arrestin-2 BRET 8,320 nM (8.32 µM) [5]

Table 2: Agonist Potency at Rat GPR35

Agonist Assay Type EC₅₀ Reference

Zaprinast Calcium Mobilization 16 nM [20]

Note: Significant species differences in agonist potency are a known characteristic of GPR35

pharmacology.[23]

Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This protocol describes a filtration-based assay to measure agonist-stimulated [³⁵S]GTPγS

binding to cell membranes expressing GPR35.
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Caption: Workflow for a [³⁵S]GTPγS binding assay.
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Materials:

Cell membranes from HEK293 cells stably or transiently expressing GPR35.

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

GDP (Guanosine 5'-diphosphate).

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

Test compounds (agonists, antagonists).

96-well filter plates (e.g., GF/B filters).

Scintillation fluid.

Procedure:

Membrane Preparation: Homogenize GPR35-expressing cells in ice-cold buffer and prepare

a crude membrane fraction by differential centrifugation. Resuspend the final membrane

pellet in assay buffer and determine the protein concentration.

Assay Setup: In a 96-well plate, add the following in order:

50 µL of Assay Buffer.

20 µL of test compound at various concentrations (or buffer for basal binding).

20 µL of GPR35 cell membranes (typically 5-20 µg protein/well) diluted in Assay Buffer

containing GDP (final concentration ~10 µM).

Pre-incubation: Incubate the plate for 15 minutes at 30°C.

Reaction Initiation: Start the reaction by adding 10 µL of [³⁵S]GTPγS (final concentration

~0.1-0.5 nM).

Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

Termination: Stop the reaction by rapid filtration through the filter plate using a cell harvester.
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Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-

HCl, pH 7.4).

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the

radioactivity using a microplate scintillation counter.

Data Analysis: Subtract non-specific binding (determined in the presence of excess

unlabeled GTPγS) from all values. Plot the specific binding against the log concentration of

the agonist to determine EC₅₀ and Emax.

Protocol 2: BRET Assay for GPR35–β-Arrestin-2
Recruitment
This protocol is adapted from methods used to study GPR35 and β-arrestin-2 interaction.[5]
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Caption: Workflow for a BRET-based β-arrestin recruitment assay.
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Materials:

HEK293T cells.

Expression plasmids: GPR35 tagged with a BRET donor (e.g., Renilla Luciferase, GPR35-

RLuc) and β-arrestin-2 tagged with a BRET acceptor (e.g., eYFP, βarr2-YFP).

Transfection reagent (e.g., PEI).

White, clear-bottom 96-well cell culture plates.

Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS).

BRET substrate (e.g., Coelenterazine-h).

Plate reader capable of dual-channel luminescence detection.

Procedure:

Transfection: Co-transfect HEK293T cells with GPR35-RLuc and βarr2-YFP plasmids (a 1:4

ratio is often a good starting point).

Cell Plating: 24 hours post-transfection, seed the cells into white 96-well plates at a density

of ~50,000 cells/well.

Incubation: Culture the cells for another 24 hours.

Assay Execution:

Aspirate the culture medium and wash the cells once with 100 µL of HBSS.

Add 80 µL of HBSS containing the desired concentrations of test compounds to each well.

Incubate the plate for 15 minutes at 37°C.

Substrate Addition: Add 20 µL of the BRET substrate Coelenterazine-h (final concentration 5

µM) to each well.
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Detection: Immediately read the plate using a BRET-capable plate reader, measuring

luminescence at two wavelengths simultaneously (e.g., ~475 nm for RLuc and ~535 nm for

YFP).

Data Analysis: Calculate the BRET ratio for each well: (Emission at Acceptor Wavelength) /

(Emission at Donor Wavelength). Plot the net BRET ratio (agonist BRET - vehicle BRET)

against the log concentration of the agonist.

Protocol 3: cAMP Accumulation Assay (for Gi Coupling)
This protocol measures the ability of a GPR35 agonist to inhibit forskolin-stimulated cAMP

production.
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Caption: Workflow for a Gi-coupled cAMP inhibition assay.
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Materials:

CHO-K1 or HEK293 cells stably expressing GPR35.

Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

Forskolin.

Test compounds.

Commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

Cell Plating: Seed GPR35-expressing cells into a 96-well plate and culture overnight.

Pre-treatment:

Aspirate the culture medium.

Add 50 µL of Stimulation Buffer (containing IBMX) and incubate for 30 minutes at 37°C.

Agonist Addition: Add 25 µL of test compounds at various concentrations and incubate for 15

minutes at 37°C.

Stimulation: Add 25 µL of forskolin (final concentration typically 1-10 µM) to all wells except

the negative control.

Incubation: Incubate for 30 minutes at 37°C.

Detection: Stop the reaction and measure intracellular cAMP levels according to the

manufacturer's protocol of the chosen cAMP detection kit.

Data Analysis: Normalize the data to the forskolin-only response (100%) and basal levels

(0%). Plot the percent inhibition of the forskolin response against the log concentration of the

agonist to determine the IC₅₀.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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